Melting Point Elevation of 39 °C vs. Non-Brominated N,N-Bis(2-hydroxyethyl)aniline Confers Broader Thermal Processing Window
The melting point of 2,2'-[(3-bromophenyl)imino]bisethanol is reported as 95–98 °C by CAS Common Chemistry [1], compared with 56–58 °C for the non-brominated parent N,N-bis(2-hydroxyethyl)aniline (CAS 120-07-0) as documented by ChemicalBook . This represents a melting point elevation of approximately 39 °C (range 37–42 °C) attributable to the meta-bromo substituent. The difference reflects enhanced intermolecular interactions—most plausibly halogen bonding involving the polarizable bromine atom—that are absent in the non-halogenated parent. No direct head-to-head thermal analysis study comparing these two compounds was identified in the available literature; the comparison is drawn from independently reported data under standard conditions.
| Evidence Dimension | Melting point (crystalline solid-to-liquid transition) |
|---|---|
| Target Compound Data | 95–98 °C |
| Comparator Or Baseline | N,N-Bis(2-hydroxyethyl)aniline (CAS 120-07-0): 56–58 °C |
| Quantified Difference | ΔTₘ ≈ +39 °C (range +37–42 °C) |
| Conditions | Reported literature values under ambient pressure; standard differential scanning calorimetry or capillary melting point methods |
Why This Matters
A 39 °C higher melting point expands the usable thermal range for polyurethane chain extension and melt processing, allowing formulation at temperatures where the non-brominated analog would have already liquefied, potentially altering reaction stoichiometry and hard-segment morphology.
- [1] CAS Common Chemistry. 2,2′-[(3-Bromophenyl)imino]bis[ethanol]. CAS Registry Number 62143-14-0. American Chemical Society. Melting Point: 95–98 °C. Retrieved from https://commonchemistry.cas.org/detail?cas_rn=62143-14-0 View Source
